n-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide
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Overview
Description
N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H10ClNO3S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, a hydroxy group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 2-chloro-4-hydroxyaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide.
Reduction: Reducing agents like hydrogen gas, palladium on carbon catalyst.
Major Products Formed
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of benzenesulfonyl ketones.
Reduction: Formation of benzenesulfonyl amines.
Scientific Research Applications
N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its inhibitory effects on enzymes like carbonic anhydrase, which is involved in various physiological processes.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor of carbonic anhydrase, an enzyme that plays a role in regulating pH and fluid balance in tissues. By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-hydroxyphenyl)acetamide
- N-(2-Chloro-4-hydroxyphenyl)thiourea
- N-(2-Chloro-4-hydroxyphenyl)urea
Uniqueness
N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher selectivity and potency in inhibiting carbonic anhydrase, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
88680-97-1 |
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Molecular Formula |
C12H10ClNO3S |
Molecular Weight |
283.73 g/mol |
IUPAC Name |
N-(2-chloro-4-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10ClNO3S/c13-11-8-9(15)6-7-12(11)14-18(16,17)10-4-2-1-3-5-10/h1-8,14-15H |
InChI Key |
IIQRKWNANKFDBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)O)Cl |
Origin of Product |
United States |
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